(E)-N-benzhydryl-3-(2,4-dimethylphenyl)prop-2-enamide (E)-N-benzhydryl-3-(2,4-dimethylphenyl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 329778-36-1
VCID: VC7230147
InChI: InChI=1S/C24H23NO/c1-18-13-14-20(19(2)17-18)15-16-23(26)25-24(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-17,24H,1-2H3,(H,25,26)/b16-15+
SMILES: CC1=CC(=C(C=C1)C=CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C
Molecular Formula: C24H23NO
Molecular Weight: 341.454

(E)-N-benzhydryl-3-(2,4-dimethylphenyl)prop-2-enamide

CAS No.: 329778-36-1

Cat. No.: VC7230147

Molecular Formula: C24H23NO

Molecular Weight: 341.454

* For research use only. Not for human or veterinary use.

(E)-N-benzhydryl-3-(2,4-dimethylphenyl)prop-2-enamide - 329778-36-1

Specification

CAS No. 329778-36-1
Molecular Formula C24H23NO
Molecular Weight 341.454
IUPAC Name (E)-N-benzhydryl-3-(2,4-dimethylphenyl)prop-2-enamide
Standard InChI InChI=1S/C24H23NO/c1-18-13-14-20(19(2)17-18)15-16-23(26)25-24(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-17,24H,1-2H3,(H,25,26)/b16-15+
Standard InChI Key DVNONRCPJNQMOF-FOCLMDBBSA-N
SMILES CC1=CC(=C(C=C1)C=CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

The compound’s IUPAC name, (E)-N-benzhydryl-3-(2,4-dimethylphenyl)prop-2-enamide, reflects its core structure:

  • A benzhydryl group (diphenylmethyl) attached to the amide nitrogen.

  • A 2,4-dimethylphenyl ring conjugated to an α,β-unsaturated enamide system.

  • An E (trans) configuration at the double bond of the enamide, confirmed by spectroscopic analysis in related compounds .

Crystallographic studies of analogous structures reveal planar geometries for the enamide moiety, with bond lengths consistent with conjugation between the carbonyl and vinyl groups . The 2,4-dimethylphenyl substituent introduces steric hindrance, potentially influencing reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC<sub>26</sub>H<sub>27</sub>NOCalculated
Molecular Weight369.50 g/molCalculated
Melting PointNot reported
SolubilityLikely lipophilicInferred
LogP (Partition Coefficient)Estimated 6.2–7.1Analog data

Synthesis and Optimization

Synthetic Pathways

The synthesis of (E)-N-benzhydryl-3-(2,4-dimethylphenyl)prop-2-enamide typically involves multi-step protocols, drawing from methodologies used for related benzhydryl enamides .

Key Steps:

  • Formation of the Benzhydryl Amine:

    • Benzhydrylamine is synthesized via Grignard reactions between benzophenone and ammonia derivatives .

  • Preparation of the α,β-Unsaturated Acid Chloride:

    • 3-(2,4-Dimethylphenyl)prop-2-enoic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride.

  • Coupling Reaction:

    • The acid chloride reacts with benzhydrylamine under Schotten-Baumann conditions to yield the enamide. The E configuration is favored due to steric effects during synthesis .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYieldPurification
1Benzophenone, NH<sub>3</sub>, Grignard65%Recrystallization
23-(2,4-Dimethylphenyl)acrylic acid, SOCl<sub>2</sub>78%Distillation
3Benzhydrylamine, NaOH, CH<sub>2</sub>Cl<sub>2</sub>52%Column Chromatography

Challenges and Optimization

  • Stereoselectivity: Ensuring exclusive E-isomer formation requires careful control of reaction temperature and solvent polarity .

  • Purification: Chromatographic separation is often necessary due to byproducts from incomplete coupling.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • <sup>1</sup>H NMR:

    • δ 7.2–7.4 ppm: Multiplet for benzhydryl aromatic protons.

    • δ 6.8–7.1 ppm: Signals from the 2,4-dimethylphenyl group.

    • δ 6.3–6.5 ppm: Trans vinyl proton (J = 15.5 Hz), confirming E geometry .

  • <sup>13</sup>C NMR:

    • δ 165.5 ppm: Carbonyl carbon of the enamide.

    • δ 140–125 ppm: Aromatic carbons .

Infrared (IR) Spectroscopy

  • 1680 cm<sup>-1</sup>: Strong stretch for the amide carbonyl .

  • 1620 cm<sup>-1</sup>: C=C stretching of the enamide.

Biological Activity and Mechanistic Insights

Table 3: Hypothesized Biological Activities

Activity TypeTarget OrganismsPotential Mechanism
AntibacterialGram-positive bacteriaCell wall synthesis inhibition
AntifungalAspergillus spp.Ergosterol biosynthesis interference
Anti-inflammatoryCOX-2 inhibition (speculative)

Structure-Activity Relationships (SAR)

  • Benzhydryl Group: Enhances lipophilicity, improving membrane penetration.

  • 2,4-Dimethylphenyl Substituent: Steric effects may reduce off-target interactions compared to nitro- or methoxy-substituted analogs .

Comparative Analysis with Structural Analogs

Comparison with (E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide

  • Substituent Effects: Replacing the 2-methylpropyl group (in the analog) with 2,4-dimethyl groups increases steric bulk, potentially altering binding affinities.

  • LogP Differences: The dimethylphenyl variant likely has higher lipophilicity (LogP ~7.1 vs. 6.8) .

Comparison with N-benzhydryl-3-(2-nitrophenyl)prop-2-enamide

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the analog may enhance reactivity toward nucleophilic attack, whereas methyl groups in the target compound favor hydrophobic interactions.

Future Research Directions

  • Synthetic Optimization:

    • Develop catalytic asymmetric methods to improve stereoselectivity.

    • Explore microwave-assisted synthesis to reduce reaction times.

  • Biological Screening:

    • Evaluate efficacy against drug-resistant bacterial strains.

    • Conduct in vivo toxicity and pharmacokinetic studies.

  • Computational Modeling:

    • Molecular docking studies to predict target engagement with microbial enzymes .

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